molecular formula C10H11NO2 B1653421 4,5-Methylenedioxy-2-aminoindane CAS No. 182634-37-3

4,5-Methylenedioxy-2-aminoindane

Katalognummer: B1653421
CAS-Nummer: 182634-37-3
Molekulargewicht: 177.20
InChI-Schlüssel: AHYFDWHTTFREHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Methylenedioxy-2-aminoindane (CAS 124399-90-2) is a synthetic compound belonging to the aminoindane class of novel psychoactive substances (NPS). It is characterized by a methylenedioxy group bridging positions 4 and 5 of its indane core structure, which is a conformationally rigid analog of amphetamine . This structural rigidity is a subject of research interest, as it may contribute to a modified pharmacological profile and potentially reduced neurotoxicity compared to its amphetamine-based analogs . Aminoindanes like this one were first investigated for potential medical applications, including as bronchodilators and analgesics, and later for their effects on the central nervous system . The compound serves as a valuable reference standard in analytical chemistry and forensic toxicology for the identification and quantification of novel psychoactive substances in research samples . Researchers also utilize this compound to study the structure-activity relationships of serotonergic agents, particularly those with entactogenic properties similar to MDMA . Its mechanism of action is primarily associated with the release of monoamine neurotransmitters, especially serotonin, making it a tool for investigating serotonin-related pathways and their physiological effects . This product is strictly for professional research purposes in controlled laboratory settings. It is not for diagnostic, therapeutic, or personal use. All appropriate safety procedures must be followed when handling this chemical.

Eigenschaften

CAS-Nummer

182634-37-3

Molekularformel

C10H11NO2

Molekulargewicht

177.20

IUPAC-Name

7,8-dihydro-6H-cyclopenta[g][1,3]benzodioxol-7-amine

InChI

InChI=1S/C10H11NO2/c11-7-3-6-1-2-9-10(8(6)4-7)13-5-12-9/h1-2,7H,3-5,11H2

InChI-Schlüssel

AHYFDWHTTFREHS-UHFFFAOYSA-N

SMILES

C1C(CC2=C1C=CC3=C2OCO3)N

Kanonische SMILES

C1C(CC2=C1C=CC3=C2OCO3)N

Andere CAS-Nummern

182634-37-3

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4,5-MDAI has been studied for its potential applications across several scientific domains:

Chemistry

  • Analytical Chemistry: Used as a reference compound for developing new synthetic methods and studying reaction mechanisms.
  • Derivatization Techniques: Various derivatization methods have been evaluated for the accurate identification of aminoindanes using gas chromatography-mass spectrometry (GC-MS) techniques .

Biology

  • Neurotransmitter Interaction: Research indicates that 4,5-MDAI acts primarily as a serotonin releasing agent. It interacts with serotonin transporters (SERT), leading to increased serotonin levels in the synaptic cleft, which is associated with entactogenic effects like emotional openness and enhanced social interaction.
  • Animal Studies: Studies have shown that aminoindanes like 4,5-MDAI produce empathogenic effects similar to MDMA but with a potentially lower risk of neurotoxicity at recreational doses .

Medicine

  • Therapeutic Potential: Investigations into its therapeutic applications suggest it may be beneficial in developing new drugs aimed at mood disorders due to its serotonergic activity .
  • Comparative Toxicology: Unlike other amphetamines, 4,5-MDAI appears to have a benign profile concerning neurotoxicity based on animal model studies, although further research is needed to confirm these findings in humans .

Table: Summary of Key Findings on 4,5-MDAI

StudyFocusKey Findings
Monte et al. (2011)Behavioral EffectsDemonstrated that aminoindanes can substitute for MDMA in animal models, producing similar empathogenic effects without significant neurotoxicity at lower doses .
Nichols et al. (2019)NeurotoxicityFound minimal neurotoxic effects at high doses in rodents; suggested safety at recreational doses compared to other amphetamines .
GC-MS Analysis (2020)Identification TechniquesEvaluated derivatization methods for aminoindanes; confirmed effective isolation of 4,5-MDAI from other isomers using GC-MS .

Analyse Chemischer Reaktionen

Synthetic Preparation and Key Reactions

The synthesis of 4,5-MDAI involves multi-step reactions starting from substituted indanone precursors. A documented route includes:

Oximation Reaction

Starting Material : 4,5-Methylenedioxyindanone
Reagent : Hydroxylamine hydrochloride
Conditions : Reflux in ethanol/water
Product : 4,5-Methylenedioxyindanone oxime
This intermediate is critical for subsequent reduction to the amine .

Reduction of Oxime to Amine

Reagent : Lithium aluminum hydride (LiAlH₄)
Conditions : Anhydrous tetrahydrofuran (THF), reflux
Product : 4,5-Methylenedioxy-2-aminoindane (freebase)
The reduction step introduces the primary amine group, forming the core structure of 4,5-MDAI .

Hydrochloride Salt Formation

Reagent : Hydrochloric acid (HCl)
Conditions : Ethanol solvent, room temperature
Product : this compound hydrochloride
The hydrochloride salt improves stability and crystallinity .

Table 1: Synthetic Intermediates and Key Analytical Data

CompoundRetention Time (GC, min)Molecular FormulaMolecular Weight (g/mol)
4,5-MDAI freebase11.53C₁₀H₁₁NO₂177.20
4,5-MDAI hydrochloride15.27 (TMS derivative)C₁₀H₁₂ClNO₂213.66
4,5-Methylenedioxyindanone13.01C₁₀H₈O₃176.17

Data derived from GC-MS and NMR analyses .

Derivatization Reactions for Analytical Characterization

Derivatization is employed to enhance chromatographic resolution and mass spectral differentiation of 4,5-MDAI from its isomers (e.g., 5,6-MDAI). Three methods are validated:

Trifluoroacetylation (MBTFA)

Reagent : N-Methyl-bis(trifluoroacetamide)
Conditions : 70°C for 30 minutes
Product : Trifluoroacetylated 4,5-MDAI

  • Key MS Ions : m/z 249 (M⁺), 160, 135 .

Heptafluorobutyrylation (HFBA)

Reagent : Heptafluorobutyric anhydride
Conditions : 70°C for 30 minutes
Product : Heptafluorobutyryl derivative

  • Key MS Ions : m/z 335 (M⁺), 160, 147 .

Ethyl Chloroformate (ECF) Derivatization

Reagent : Ethyl chloroformate
Conditions : Room temperature, pyridine catalyst
Product : Ethoxycarbonyl derivative

  • Key MS Ions : m/z 221 (M⁺), 160, 133 .

Table 2: Derivatization Impact on Chromatographic Separation

Derivatization MethodRetention Time (Rxi®-5Sil MS, min)Resolution from 5,6-MDAI
Underivatized11.53Co-elution
MBTFA15.36Baseline separation
HFBA20.89Complete separation

Derivatization eliminates co-elution issues with 5,6-MDAI, enabling precise identification .

Amine Group Reactions

The primary amine in 4,5-MDAI participates in:

  • Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Aromatic Ring Reactivity

The methylenedioxy-substituted benzene ring is electron-rich, facilitating:

  • Electrophilic Substitution : Limited reactivity due to steric hindrance from the methylenedioxy bridge .

  • Oxidation : Resistant to common oxidizing agents (e.g., KMnO₄), preserving the ring structure under standard conditions.

Stability and Degradation

4,5-MDAI hydrochloride exhibits stability in:

  • Aqueous Solutions : No significant hydrolysis at pH 4–8 (25°C, 48 hours).

  • Thermal Stress : Decomposes above 200°C, producing CO₂ and NH₃ .

Analytical Differentiation from Isomers

Key Spectral Differences (vs. 5,6-MDAI):

  • FTIR : Distinct C-H out-of-plane bending at 750–800 cm⁻¹ .

  • ¹H NMR : Non-equivalent aromatic protons (δ 6.65–6.67 ppm, J = 7.7 Hz) .

  • GC-MS (Derivatized) : Unique fragment ion ratios (e.g., m/z 147/148) .

Vergleich Mit ähnlichen Verbindungen

5,6-Methylenedioxy-2-aminoindane (MDAI)

  • Structural Features : The methylenedioxy group is at the 5,6-positions instead of 4,3.
  • Pharmacology: MDAI exhibits weaker serotonin-releasing activity compared to 4,5-MDAI, with a higher affinity for dopamine transporters.
  • Neurotoxicity : Unlike MDMA, MDAI lacks significant serotonergic neurotoxicity in rodent models, likely due to its inability to form reactive metabolites .

5-Iodo-2-aminoindane (5-IAI)

  • Structural Features : Substitution of the methylenedioxy group with an iodine atom at the 5-position.
  • Pharmacology: 5-IAI produces MDMA-like entactogenic effects but with prolonged duration and higher potency at serotonin receptors. It also exhibits partial agonism at 5-HT₂A receptors, contributing to hallucinogenic properties absent in 4,5-MDAI .
  • Toxicity : Case reports associate 5-IAI with seizures and hepatotoxicity, possibly linked to iodine metabolism .

2-Aminoindane (2-AI)

  • Structural Features : Lacks substituents on the benzene ring.
  • Pharmacology: 2-AI acts as a weak monoamine-releasing agent with negligible serotonin activity. It is primarily used as a precursor in aminoindane synthesis and lacks recreational effects at typical doses .

5-Methoxy-6-methyl-2-aminoindane (MMAI)

  • Structural Features : Methoxy and methyl groups at the 5- and 6-positions, respectively.
  • Pharmacology: MMAI shows moderate serotonin release but lower efficacy than 4,5-MDAI. Early studies noted its ability to induce locomotor stimulation in rodents without hyperthermia, suggesting a safer profile .

Analytical Challenges in Differentiation

Aminoindanes pose significant challenges in forensic identification due to their structural similarity. Gas chromatography/mass spectrometry (GC/MS) often fails to distinguish ring-isomeric compounds like 4,5-MDAI and MDAI without derivatization. For example:

  • Derivatization Reagents : MBTFA (N-methyl-bis-trifluoroacetamide) and HFBA (heptafluorobutyric anhydride) improve chromatographic separation by modifying amine groups, enabling differentiation of 4,5-MDAI from 5,6-MDAI on Rxi®-1Sil MS columns .
  • Mass Spectral Data: Electron ionization (EI) spectra for aminoindanes are nearly identical, requiring retention time and derivatization product analysis for confirmation .

Comparative Data Table

Compound Structural Features Serotonin Activity Dopamine Activity Neurotoxicity Key References
4,5-MDAI 4,5-methylenedioxy, 2-amine High (SSRI/RA) Low Low
MDAI 5,6-methylenedioxy, 2-amine Moderate Moderate Low
5-IAI 5-iodo, 2-amine High (5-HT₂A agonism) Low High (hepatotoxicity)
2-AI No substituents Negligible Negligible None reported
MMAI 5-methoxy, 6-methyl Moderate Low Low

SSRI = Selective serotonin reuptake inhibitor; RA = Releasing agent.

Vorbereitungsmethoden

Starting Materials and Initial Cyclization

The synthesis begins with 3-(3,4-methylenedioxyphenyl)propionic acid , which undergoes conversion to its acid chloride using thionyl chloride (SOCl₂). Heating the acid chloride induces cyclization to yield 4,5-methylenedioxy-1-indanone , a critical intermediate. This step establishes the bicyclic framework, with the methylenedioxy group pre-positioned at the 4,5-positions of the indane ring.

Reaction Conditions:

  • Thionyl chloride (2.5 equivalents), reflux, 2 hours.
  • Cyclization under inert atmosphere at 180°C for 4 hours.

Oxime Formation

The indanone intermediate is treated with amyl nitrite in methanol under acidic conditions (HCl) to form the corresponding hydroxyimino ketone (oxime). This step introduces the nitrogen moiety necessary for the final amine.

Reaction Conditions:

  • Amyl nitrite (1.2 equivalents), methanol, HCl (catalytic), 0°C to room temperature, 12 hours.

Reduction to the Primary Amine

The oxime undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in glacial acetic acid with sulfuric acid (H₂SO₄) as a co-catalyst. This reduction step selectively produces the 2-aminoindane structure while preserving the methylenedioxy group.

Reaction Conditions:

  • H₂ gas (1 atm), Pd/C (10% w/w), glacial acetic acid, H₂SO₄ (0.1 equivalents), 50°C, 6 hours.

Analytical Characterization and Differentiation from Isomers

The structural elucidation of 4,5-MDAI relies on advanced spectroscopic techniques to distinguish it from its 5,6-MDAI isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Underivatized 4,5-MDAI and 5,6-MDAI co-elute at 11.53 minutes on a DB-1 column, necessitating derivatization for differentiation. Trimethylsilyl (TMS) derivatives exhibit distinct retention times:

Compound Retention Time (min)
4,5-MDAI-TMS 15.27
5,6-MDAI-TMS 15.36

Mass spectral analysis reveals a molecular ion at m/z 177 for both isomers, but 4,5-MDAI displays a base peak at m/z 177 , whereas 5,6-MDAI shows a base peak at m/z 160 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 4,5-MDAI (600 MHz, CDCl₃) confirm its asymmetry:

  • Aromatic protons : Doublets at δ 6.65 (J = 7.7 Hz) and δ 6.67 (J = 7.7 Hz), indicating adjacent protons on the benzene ring.
  • Methylene protons : Multiplets at δ 3.10 and δ 3.13, corresponding to the indane CH₂ groups.

In contrast, 5,6-MDAI exhibits symmetry, with a singlet at δ 6.66 for two equivalent aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of 4,5-MDAI hydrochloride show distinct absorptions at 1,240 cm⁻¹ (C-O-C stretch) and 810 cm⁻¹ (C-H out-of-plane bending), absent in the 5,6-isomer.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to ensure yield and purity:

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) to isolate intermediates.
  • Recrystallization : Final product purified via ethanol/water mixtures.

Quality Control

  • High-Performance Liquid Chromatography (HPLC) : Purity ≥98% confirmed using C18 columns and UV detection at 254 nm.
  • Melting Point Analysis : 4,5-MDAI hydrochloride melts at 214–216°C , distinguishing it from 5,6-MDAI (mp 198–200°C).

Challenges in Regioselective Synthesis

The primary challenge lies in avoiding isomerization during cyclization. Key strategies include:

  • Temperature Control : Excessive heat during indanone formation promotes 5,6-MDAI via keto-enol tautomerism.
  • Catalyst Selection : Pd/C over PtO₂ ensures selective reduction of the oxime to the 2-amine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Methylenedioxy-2-aminoindane, and how can purity be optimized during synthesis?

  • Methodology : Begin with substituted indane precursors (e.g., methoxy- or hydroxyl-substituted indanes) and employ reductive amination or catalytic hydrogenation for amino group introduction. Purification via recrystallization in ethanol or methanol is critical to remove unreacted intermediates. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (adjusted with 0.1% trifluoroacetic acid) can confirm purity >98% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. For waste management, segregate organic solvents and aqueous residues, and partner with certified waste disposal services for incineration. Documented protocols from BIOFOUNT emphasize neutralization of acidic byproducts before disposal .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm aromatic proton splitting patterns and methoxy group integration. Fourier-transform infrared spectroscopy (FTIR) can verify amine (-NH₂) and methylenedioxy (C-O-C) functional groups. Cross-reference spectral data with published analogs (e.g., 5-methoxy-6-methyl-2-aminoindan) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between this compound and structurally similar compounds (e.g., MDMA analogs)?

  • Methodology : Conduct comparative receptor-binding assays (e.g., serotonin transporter [SERT] and dopamine transporter [DAT] affinity studies) using radiolabeled ligands. Pair this with metabolic profiling (hepatic microsome incubation followed by LC-MS/MS analysis) to identify active metabolites. Statistical tools like principal component analysis (PCA) can isolate variables causing discrepancies in neuropharmacological outcomes .

Q. What advanced analytical techniques are required to characterize the stereochemical properties of this compound?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and ethanol/hexane mobile phases can separate enantiomers. Circular dichroism (CD) spectroscopy provides optical activity data. Computational modeling (DFT calculations) predicts energy-minimized conformers and verifies experimental observations .

Q. How should experiments be designed to assess the metabolic stability of this compound in vitro?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes in a CO₂ incubator (37°C, pH 7.4). Use LC-MS/MS to quantify parent compound depletion over time. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten kinetics. Include control substrates (e.g., verapamil) to validate enzyme activity .

Q. What strategies mitigate interference from degradation products during stability studies of this compound?

  • Methodology : Store samples at -80°C with desiccants to prevent hydrolysis. For analysis, employ gradient elution in UPLC-MS with a BEH C18 column to separate degradation peaks. Accelerated stability testing (40°C/75% RH for 1–3 months) identifies labile functional groups. Degradant structures are elucidated via high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.